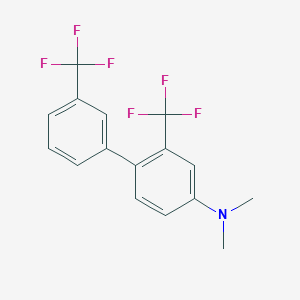
(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine is an organic compound characterized by the presence of trifluoromethyl groups attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine typically involves multiple steps. One common method includes the reaction of 4,4’-diamino-2,2’-bis(trifluoromethyl)biphenyl with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and solvent composition to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine derivatives.
科学的研究の応用
(2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding due to its unique structural properties.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and chemical stability.
作用機序
The mechanism of action of (2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. This compound can inhibit or activate enzymes by binding to their active sites, thereby influencing biochemical reactions.
類似化合物との比較
Similar Compounds
- 2,2’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine
- 4,4’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine
Uniqueness
(2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine is unique due to the specific positioning of the trifluoromethyl groups, which significantly impacts its chemical reactivity and binding properties. This distinct structure makes it more effective in certain applications compared to its analogs.
特性
分子式 |
C16H13F6N |
|---|---|
分子量 |
333.27 g/mol |
IUPAC名 |
N,N-dimethyl-3-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C16H13F6N/c1-23(2)12-6-7-13(14(9-12)16(20,21)22)10-4-3-5-11(8-10)15(17,18)19/h3-9H,1-2H3 |
InChIキー |
RZVJICAQUQIXOU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



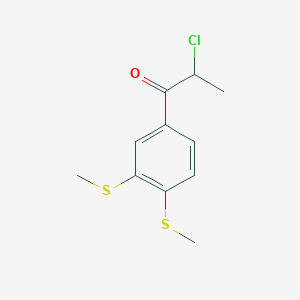
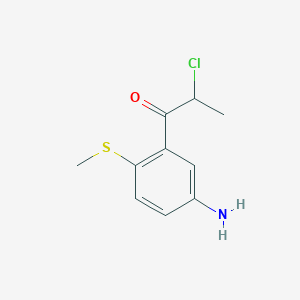
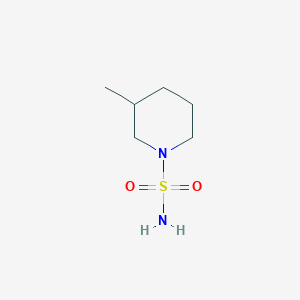
![12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B14063100.png)
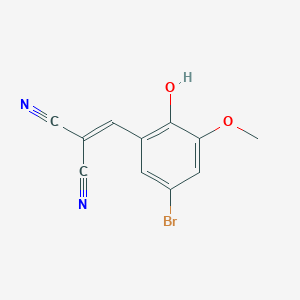


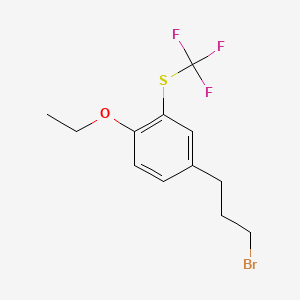

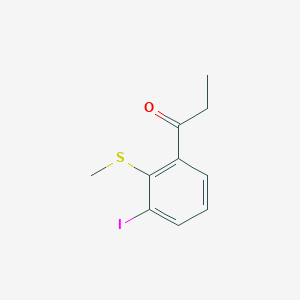

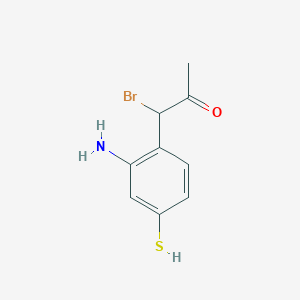
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)
